molecular formula C10H6F6O2 B1271524 2,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 302912-02-3

2,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No. B1271524
M. Wt: 272.14 g/mol
InChI Key: AWTNYFICBCCTBY-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylacetic acid is a chemical compound that is part of a broader class of compounds known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a methyl group, which imparts unique electronic and steric properties to the molecule. The presence of these trifluoromethyl groups can significantly influence the physical, chemical, and biological properties of the compounds they are part of.

Synthesis Analysis

The synthesis of compounds related to 2,5-bis(trifluoromethyl)phenylacetic acid often involves the use of trifluoroacetic acid or its derivatives. For instance, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various acetoacetic acid derivatives and ketenes . Similarly, the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with trifluoroacetic acid results in the formation of bismuth dicarboxylates . Moreover, the synthesis of a novel fluorinated aromatic diamine monomer, which includes a bis(trifluoromethyl)phenyl group, is achieved by coupling a trifluoroacetophenone with a phenyl ether, followed by reduction .

Molecular Structure Analysis

The molecular structure of compounds containing bis(trifluoromethyl)phenyl groups can be quite complex due to the steric and electronic effects of the trifluoromethyl substituents. X-ray diffraction data has been used to determine the structure of related compounds, such as bismuth dicarboxylates, revealing a distorted trigonal bipyramidal coordination with carboxylate substituents in axial positions . The presence of the trifluoromethyl groups can also influence the coordination of other groups within the molecule, as seen in the synthesis of expanded porphyrins .

Chemical Reactions Analysis

The bis(trifluoromethyl)phenyl group can participate in various chemical reactions. For example, it can be used as a catalyst in dehydrative amidation between carboxylic acids and amines , or in the condensation of pyrrole with benzaldehyde to produce expanded porphyrins . It can also act as a reagent for the derivatization of biogenic amines, facilitating their determination by LC-MS/MS and 19F NMR .

Physical and Chemical Properties Analysis

Compounds with bis(trifluoromethyl)phenyl groups often exhibit unique physical and chemical properties. For instance, fluorinated polyimides derived from a diamine containing a bis(trifluoromethyl)phenyl group show good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins indicate a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . Additionally, the presence of the trifluoromethyl groups can enhance the deactivation of the excited singlet state to the ground state in these macrocycles .

Scientific Research Applications

Bioreduction in Pharmaceutical Synthesis

2,5-Bis(trifluoromethyl)phenylacetic acid derivatives have been explored for their role in the bioreduction of acetophenone derivatives, particularly in the context of pharmaceutical synthesis. For example, (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a chiral intermediate synthesized using enzymes derived from Burkholderia cenocepacia, is crucial for the synthesis of the drug aprepitant (Yu et al., 2018).

Catalysis in Organic Synthesis

The derivatives of 2,5-Bis(trifluoromethyl)phenylacetic acid are significant in organic synthesis. One such derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in the synthesis of peptides (Wang, Lu, & Ishihara, 2018).

Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers, including derivatives of 2,5-Bis(trifluoromethyl)phenylacetic acid, have been synthesized for use in thin-film composite nanofiltration membranes. These membranes show increased water flux and effective dye rejection, highlighting their potential in water treatment processes (Liu et al., 2012).

Advanced Material Synthesis

The compound has been used in the synthesis of fluorine-containing polyimides, which have applications in advanced material science due to their excellent thermal stability and mechanical properties. Such materials are useful in various high-performance applications (Yin et al., 2005).

Supramolecular Chemistry

2,5-Bis(trifluoromethyl)phenylacetic acid derivatives have been utilized in the synthesis of supramolecular complexes with transition metals. These complexes have been studied for their crystal structures and photoluminescent properties, offering insights into the development of new materials with unique optical characteristics (Guo, Han, & Guo, 2013).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on derivatives of 2,5-Bis(trifluoromethyl)phenylacetic acid has led to the development of compounds that inhibit NF-kappaB and AP-1 gene expression. These compounds have potential applications in the treatment of diseases involving these transcription factors (Palanki et al., 2000).

Electrochemical Synthesis

The derivatives of 2,5-Bis(trifluoromethyl)phenylacetic acid have been explored in electrochemical processes. For instance, electrochemical fixation of carbon dioxide using cobalt Schiff base complexes has been used to synthesize 2-phenylacetic acid, demonstrating the potential of these compounds in green chemistry applications (Khoshro et al., 2014).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in various scientific research fields, including medicinal chemistry. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTNYFICBCCTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378281
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)phenylacetic acid

CAS RN

302912-02-3
Record name 2,5-Bis(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Demkowicz, M Daśko, W Kozak… - Chemical Biology & …, 2016 - Wiley Online Library
In the present work, we report the initial results of our study on a series of 3‐phenylcoumarin sulfamate‐based compounds containing C‐F bonds as novel inhibitors of steroid sulfatase. …
Number of citations: 18 onlinelibrary.wiley.com
M Daśko, M Przybyłowska, J Rachon, M Masłyk… - European Journal of …, 2017 - Elsevier
In the present work, we report convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or …
Number of citations: 23 www.sciencedirect.com

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